3-(2-Methylpropyl)-3-phenyloxirane-2-carbonitrile

Description

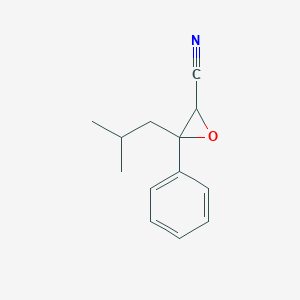

3-(2-Methylpropyl)-3-phenyloxirane-2-carbonitrile is a substituted oxirane (epoxide) featuring a phenyl group, a 2-methylpropyl (isobutyl) group, and a nitrile moiety at position 2. This compound is structurally distinct due to the combination of an epoxide ring, aromatic substituents, and a polar nitrile group. The epoxide group confers reactivity, enabling ring-opening reactions, while the nitrile enhances polarity and stability under specific conditions .

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

3-(2-methylpropyl)-3-phenyloxirane-2-carbonitrile |

InChI |

InChI=1S/C13H15NO/c1-10(2)8-13(12(9-14)15-13)11-6-4-3-5-7-11/h3-7,10,12H,8H2,1-2H3 |

InChI Key |

ADFVQCWJAYKEKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1(C(O1)C#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)-3-phenyloxirane-2-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method is the epoxidation of alkenes using peracids or other oxidizing agents. For instance, the reaction of 3-(2-Methylpropyl)-3-phenyloxirane with a nitrile source under controlled conditions can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their conversion to the final product. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)-3-phenyloxirane-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different products.

Common Reagents and Conditions

Oxidizing Agents: Peracids, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alcohols, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce amines.

Scientific Research Applications

3-(2-Methylpropyl)-3-phenyloxirane-2-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)-3-phenyloxirane-2-carbonitrile involves its interaction with molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The nitrile group can also participate in various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

Table 1: Structural Comparison

Key Observations :

- Functional Groups : The target compound’s epoxide and nitrile distinguish it from carboxylic acid derivatives (Imp. A), ether-based pesticides (Etofenprox), and phosphonates. Its reactivity is higher than esters or ethers due to the strained epoxide ring.

- Substituent Effects : The 2-methylpropyl group in all compounds enhances lipophilicity, but its position (e.g., para vs. meta on phenyl rings) influences steric and electronic properties .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- Reactivity : The target compound’s epoxide makes it more reactive than carboxylic acids or ethers, suitable for synthetic intermediates.

- Solubility : The nitrile group improves solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to purely lipophilic compounds like Etofenprox.

Toxicity and Handling

- This contrasts with Etofenprox, which is designed for environmental stability but may bioaccumulate .

- Safety protocols for the target compound would emphasize avoiding moisture (prevents ring-opening) and using inert atmospheres during synthesis.

Biological Activity

3-(2-Methylpropyl)-3-phenyloxirane-2-carbonitrile is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to delve into the biological activity of this compound, summarizing key findings from diverse sources, including case studies and experimental data.

Chemical Structure and Properties

The compound is characterized by an epoxide functional group, which is known for its reactivity and ability to interact with biological molecules. The presence of a carbonitrile group further enhances its potential as a pharmacophore.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives, this compound showed inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, likely due to the electrophilic nature of the epoxide group.

Antiviral Activity

In addition to its antimicrobial properties, this compound has demonstrated antiviral effects. It was tested against the influenza virus and showed a dose-dependent reduction in viral replication. The proposed mechanism involves the inhibition of viral entry into host cells, possibly by modifying viral surface proteins through covalent bonding.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies revealed that the compound can induce apoptosis in human breast cancer cells (MCF-7) at concentrations above 10 µM. The induction of apoptosis was linked to the activation of caspase pathways, suggesting potential for development as an anticancer agent .

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity can lead to altered protein function or interference with cellular signaling pathways, contributing to its antimicrobial and anticancer effects .

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of microbial pathogens. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL across different strains, highlighting its potential as a broad-spectrum antimicrobial agent.

Study 2: Cancer Cell Line Testing

A series of experiments conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 20 µM). Flow cytometry analysis confirmed increased early and late apoptosis rates, reinforcing its potential utility in cancer therapy .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration Range |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | MIC: 32-128 µg/mL |

| Antiviral | Influenza virus | Reduced viral replication | Dose-dependent |

| Cytotoxicity | MCF-7 (breast cancer) | Induction of apoptosis | 10-20 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.